Cycloeucalenol

描述

This compound has been reported in Artocarpus integer, Trichosanthes tricuspidata, and other organisms with data available.

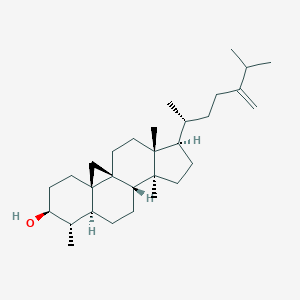

structure

Structure

3D Structure

属性

IUPAC Name |

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLTIZKNQDZEI-PGFZVWMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963693 | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-39-6 | |

| Record name | Cycloeucalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOEUCALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF1Q9UE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cycloeucalenol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a key intermediate in the biosynthesis of phytosterols in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation and cytotoxicity assessment are presented, along with a summary of its biosynthetic pathway. While recognized for its potential anti-inflammatory, antioxidant, and anticancer properties, this guide also highlights the current gaps in the scientific literature regarding detailed experimental protocols and mechanistic studies for these activities, offering a roadmap for future research endeavors.

Chemical Structure and Properties

This compound is a natural organic compound with a complex chemical structure. It is classified as a 3β-sterol, a pentacyclic triterpenoid, and a member of the phytosterol group.[1] Its structure is derived from a hydride of a 5α-ergostane.[1]

Chemical Identifiers:

-

IUPAC Name: (3β,4α,5α,9β)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol[2]

-

Chemical Formula: C₃₀H₅₀O[3]

-

CAS Number: 469-39-6[3]

A two-dimensional representation of the chemical structure of this compound is provided below:

References

An In-depth Technical Guide to the Cycloeucalenol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol is a pivotal intermediate in the intricate tapestry of phytosterol biosynthesis in plants. As a member of the cycloartane family of triterpenoids, it represents a key branching point leading to the synthesis of a diverse array of essential sterols that play fundamental roles in membrane structure, cellular signaling, and as precursors to bioactive molecules such as brassinosteroids. A thorough understanding of the this compound biosynthesis pathway is paramount for researchers in plant biology, and it holds significant potential for applications in drug development and metabolic engineering. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols, quantitative data, and visualizations to facilitate further research and application.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. The core pathway involves the concerted action of several key enzymes primarily localized in the endoplasmic reticulum.

-

Cyclization of 2,3-Oxidosqualene: The pathway initiates with the cyclization of the linear triterpenoid, (S)-2,3-oxidosqualene, catalyzed by cycloartenol synthase (CAS) . This enzyme facilitates a complex series of protonation, cyclization, and rearrangement reactions to form the pentacyclic triterpenoid, cycloartenol , which bears a characteristic cyclopropane ring.[1][2][3][4] While plants predominantly utilize the cycloartenol pathway, a minor parallel pathway involving lanosterol synthase (LAS) also exists.[5][6][7]

-

Methylation of Cycloartenol: The next committed step is the methylation of cycloartenol at the C-24 position. This reaction is catalyzed by S-adenosyl-L-methionine:sterol C-24 methyltransferase (SMT1) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 of cycloartenol, yielding 24-methylene cycloartanol .[8][9][10] This methylation is a critical step in distinguishing plant sterol biosynthesis from that of cholesterol in animals.

-

Formation of this compound: Subsequently, 24-methylene cycloartanol is converted to this compound . This step involves the removal of the 4α-methyl group.[11]

-

Cyclopropane Ring Opening: The final key step in the direct metabolism of this compound is the opening of the 9β,19-cyclopropane ring. This reaction is catalyzed by This compound cycloisomerase (also known as this compound-obtusifoliol isomerase; EC 5.5.1.9). This enzyme converts the pentacyclic this compound into the tetracyclic sterol, obtusifoliol .[2][8][11][12][13] Obtusifoliol then serves as a substrate for a series of subsequent enzymatic reactions leading to the production of major phytosterols like campesterol, sitosterol, and stigmasterol.

Quantitative Data

Quantitative understanding of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and inhibitor design. The following table summarizes available kinetic data for key enzymes in the pathway.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (pmol min-1 mg-1 protein) | kcat (min-1) | Reference |

| Sterol C-24 Methyltransferase (SMT) | Glycine max (Soybean) | Cycloartenol | - | - | 0.6 | [13] |

| Sterol C-24 Methyltransferase (SMT) | Glycine max (Soybean) | 24-Fluorocycloartenol (inhibitor) | Ki = 32 | - | 0.02 | [13] |

Experimental Protocols

This section provides detailed methodologies for the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of Sterol C-24 Methyltransferase 1 (SMT1)

This protocol is a general guideline for the expression and purification of recombinant SMT1 from E. coli, which can be adapted for further characterization.

1. Vector Construction: a. Amplify the full-length coding sequence of the SMT1 gene from plant cDNA. b. Clone the amplified fragment into a suitable expression vector (e.g., pET series with a His-tag or other affinity tags). c. Verify the construct by sequencing.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.[14][15]

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation. e. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) according to the manufacturer's instructions.[5][14][16] f. Wash the column extensively to remove non-specifically bound proteins. g. Elute the purified protein using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole). h. Analyze the purity of the protein by SDS-PAGE.

Protocol 2: Enzyme Assay for Sterol C-24 Methyltransferase (SMT1)

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine into the sterol substrate.[8]

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.5)

- 2 mM glutathione

- 1 mg/mL BSA

- Purified recombinant SMT1 enzyme (10-50 µg)

- Cycloartenol (substrate) dissolved in a small amount of detergent (e.g., Tween-80) to a final concentration of 10-100 µM.

- [14C-methyl]-S-adenosyl-L-methionine (radiolabeled co-substrate) to a final concentration of 50 µM.

2. Incubation: a. Initiate the reaction by adding the enzyme. b. Incubate the mixture at 30°C for 1-2 hours.

3. Extraction and Analysis: a. Stop the reaction by adding a mixture of methanol and chloroform. b. Extract the lipids into the chloroform phase. c. Separate the lipid extract by thin-layer chromatography (TLC) on a silica gel plate using a suitable solvent system (e.g., hexane:ethyl acetate). d. Visualize the sterol products by autoradiography or quantify the radioactivity in the corresponding spot using a scintillation counter.

Protocol 3: Enzyme Assay for this compound Cycloisomerase

This assay is based on the conversion of this compound to obtusifoliol and can be monitored by GC-MS.

1. Microsome Preparation (Enzyme Source): a. Homogenize fresh plant tissue (e.g., maize coleoptiles) in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 10 mM β-mercaptoethanol). b. Filter the homogenate and centrifuge at low speed to remove cell debris. c. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer.

2. Reaction Mixture: a. Prepare a reaction mixture containing:

- 50 mM MES buffer (pH 6.5)

- Microsomal protein (enzyme source)

- This compound (substrate) solubilized with a detergent.

3. Incubation and Analysis: a. Incubate the reaction at 30°C for a defined period. b. Stop the reaction and extract the sterols. c. Analyze the sterol composition by GC-MS to quantify the conversion of this compound to obtusifoliol.[17]

Protocol 4: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the total sterol composition in plant tissues.[1][3][18]

1. Saponification and Extraction: a. Homogenize freeze-dried plant tissue. b. Add a solution of 6% (w/v) KOH in methanol and an internal standard (e.g., epicoprostanol). c. Heat the mixture at 80°C for 1 hour to saponify sterol esters. d. Extract the non-saponifiable lipids (including free sterols) with n-hexane.

2. Derivatization: a. Evaporate the hexane extract to dryness. b. Add pyridine and a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

3. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). b. Use a temperature program to separate the different sterol derivatives. c. Identify the sterols based on their retention times and mass spectra compared to authentic standards. d. Quantify the individual sterols based on the peak area relative to the internal standard.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated as part of the overall phytosterol pathway. This regulation occurs at multiple levels:

-

Transcriptional Regulation: The expression of genes encoding key enzymes, such as SMT1, is subject to developmental and environmental cues. Studies in Arabidopsis have shown that SMT1 transcript levels can be influenced by sterol feedback mechanisms, suggesting that the end-products of the pathway can regulate the expression of biosynthetic genes. For example, mutants with altered sterol profiles often exhibit changes in the transcript levels of other genes in the pathway.

-

Post-Translational Regulation: While not extensively studied for the specific enzymes in the this compound pathway, post-translational modifications (PTMs) are a common mechanism for regulating enzyme activity in metabolic pathways.[4][17] PTMs such as phosphorylation, acetylation, and glycosylation can rapidly modulate enzyme function in response to cellular signals. Further research is needed to elucidate the role of PTMs in regulating CAS, SMT1, and this compound cycloisomerase.

Conclusion

The this compound biosynthesis pathway represents a critical juncture in the production of phytosterols, essential molecules for plant life. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, and comprehensive experimental protocols to facilitate further investigation. Future research should focus on elucidating the precise mechanisms of the enzymatic conversions, determining the kinetic parameters of all key enzymes, and unraveling the complex regulatory networks that govern this vital pathway. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open new avenues for the development of novel pharmaceuticals and for the metabolic engineering of crops with enhanced nutritional value and stress resilience.

References

- 1. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EC 5.5.1.9 [iubmb.qmul.ac.uk]

- 3. This compound-obtusifoliol isomerase. Structural requirements for transformation or binding of substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol methyltransferase 1 controls the level of cholesterol in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytosterol biosynthesis in banana peel. Initial removal of the 4α-methyl group of 24-methylenecycloartanol during its conversion into this compound in Musa sapientum - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chinbullbotany.com [chinbullbotany.com]

- 11. Cloning and kinetic characterization of Arabidopsis thaliana solanesyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [experts.esf.edu]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] The Sterol Methyltransferases SMT 1 , SMT 2 , and SMT 3 Influence Arabidopsis Development through Nonbrassinosteroid Products 1 [ W ] [ OA ] | Semantic Scholar [semanticscholar.org]

- 15. Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme redesign: two mutations cooperate to convert cycloartenol synthase into an accurate lanosterol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Multifactorial analysis of terminator performance on heterologous gene expression in Physcomitrella - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloeucalenol: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol is a pentacyclic triterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of phytosterols in plants. As a member of the cycloartane family, it is characterized by a cyclopropane ring at the C-9 and C-19 positions. This compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its role in plant biology and its potential, along with related phytosterols, for various biological activities. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies related to this compound.

Natural Occurrence of this compound

This compound is found across a diverse range of plant species and is a key intermediate in the conversion of cycloartenol to other essential plant sterols. Its presence has been confirmed in various parts of plants, including seeds, fruits, leaves, and latex.

Prominent natural sources of this compound include:

-

Cereals: Rice bran (Oryza sativa) is a notable source, where this compound has been identified as one of the bioactive triterpenoids.[1][2]

-

Vegetable Oils: this compound is a component of the 4-monomethylsterol fraction in many vegetable oils. While specific concentrations are not widely reported, the overall content of this fraction provides an indication of its potential presence.

-

Fruits: It is known to occur in banana (Musa sapientum).[3]

-

Latex-Producing Plants: The latex of several Euphorbia species is a known reservoir of various triterpenoids, including this compound.[4]

-

Other Plants: this compound has also been isolated from Boophone disticha, Herissanthia tiubae, and Eucalyptus microcorys.

Quantitative Occurrence of this compound

Precise quantitative data for this compound across a wide range of plant sources is limited in publicly available literature. Most analyses focus on major phytosterols like β-sitosterol, campesterol, and stigmasterol, or report on the total triterpene alcohol fraction. However, data on the broader 4-monomethylsterol fraction, of which this compound is a part, can provide a useful proxy.

| Plant Source | Plant Part | Analyte | Concentration/Content |

| Various Vegetable Oils | Seed Oil | 4-Monomethylsterols | 0.01 - 0.08% of oil |

| Rice Bran (cv. Riceberry) | Bran | This compound | Present in bioactive fractions |

| Shea Nuts | Kernel Fat | Triterpene Alcohols | 22 - 72% of unsaponifiable lipids |

| Musa sapientum | Peel | This compound | Identified as a key biosynthetic intermediate |

| Euphorbia antiquorum | Latex | This compound | Identified as a constituent |

Note: The data for 4-Monomethylsterols represents a fraction that includes this compound, obtusifoliol, gramisterol, and citrostadienol. The concentration of this compound within this fraction can vary.

Biosynthesis of this compound

This compound is a pivotal intermediate in the post-squalene pathway of phytosterol biosynthesis in plants. The process begins with the cyclization of 2,3-oxidosqualene to cycloartenol. Cycloartenol then undergoes a series of enzymatic modifications to yield various phytosterols. The formation of this compound from cycloartenol is a critical step in this pathway. Subsequently, the enzyme this compound cycloisomerase catalyzes the opening of the cyclopropane ring of this compound to form obtusifoliol, which is further metabolized to produce other essential sterols.

Experimental Protocols

The isolation and analysis of this compound typically involve extraction of the lipid fraction from the plant matrix, followed by separation and identification.

Extraction and Isolation of the Unsaponifiable Matter

This protocol is a general method for extracting the unsaponifiable fraction, which contains triterpene alcohols and phytosterols.

-

Sample Preparation: The plant material (e.g., seeds, dried leaves) is ground into a fine powder.

-

Saponification:

-

Weigh approximately 5 g of the ground sample into a round-bottom flask.

-

Add 50 mL of 2 M ethanolic potassium hydroxide.

-

Reflux the mixture for 1 hour with stirring.

-

-

Extraction:

-

After cooling, transfer the mixture to a separatory funnel.

-

Add 50 mL of distilled water.

-

Extract the unsaponifiable matter three times with 50 mL portions of diethyl ether or hexane.

-

Combine the organic layers and wash with distilled water until the washings are neutral to phenolphthalein.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the unsaponifiable matter.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common technique for the identification and quantification of phytosterols and triterpene alcohols.

-

Derivatization:

-

Dissolve a known amount of the unsaponifiable matter in pyridine or another suitable solvent.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers, which are more volatile.

-

-

GC-MS Conditions (Example):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature of 180°C, hold for 1 minute.

-

Ramp to 280°C at a rate of 5°C/min.

-

Hold at 280°C for 20 minutes.

-

-

MS Detector:

-

Transfer line temperature: 290°C.

-

Ion source temperature: 230°C.

-

Scan range: m/z 50-600.

-

-

-

Identification: this compound-TMS ether is identified by comparing its retention time and mass spectrum with that of an authentic standard or with published library data.

Conclusion

This compound is a widely distributed triterpenoid in the plant kingdom, playing a fundamental role as an intermediate in phytosterol biosynthesis. While its presence is confirmed in numerous sources, including commercially important materials like rice bran and various vegetable oils, specific quantitative data remains sparse. The analytical protocols for its extraction and identification are well-established, primarily relying on saponification followed by GC-MS analysis. Further research focusing on the quantification of this compound in different plant matrices would be beneficial for a more complete understanding of its distribution and for exploring its potential applications in the pharmaceutical and nutraceutical industries.

References

The Biological Function of Cycloeucalenol in Plant Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a key intermediate in phytosterol biosynthesis, plays a pivotal role in modulating the architecture and function of plant cell membranes. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its impact on membrane dynamics and its emerging role in plant signaling pathways. Through a detailed examination of its biosynthetic pathway, its influence on membrane fluidity and permeability, and its involvement in auxin signaling, this document serves as a critical resource for researchers in plant biology and drug development. This guide synthesizes current knowledge, presents quantitative data where available, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's significance in plant cellular processes.

Introduction

Plant cell membranes are dynamic structures crucial for cellular integrity, signaling, and interaction with the environment. The lipid composition of these membranes, particularly the presence of sterols, is a key determinant of their biophysical properties. Among the diverse array of phytosterols, this compound (C₃₀H₅₀O) emerges as a critical metabolic intermediate. While not a major end-product sterol, its transient nature belies its significance. Accumulation or depletion of this compound has been shown to have profound effects on plant development, hinting at its direct or indirect regulatory roles. This guide delves into the multifaceted functions of this compound, moving beyond its established role as a biosynthetic precursor to explore its direct impact on membrane characteristics and cellular signaling.

This compound in the Phytosterol Biosynthesis Pathway

In higher plants, the biosynthesis of sterols diverges from the pathway in mammals and fungi, with cycloartenol serving as the initial cyclized precursor instead of lanosterol. This compound is a central intermediate in the conversion of cycloartenol to a variety of other phytosterols.

The key enzymatic step involving this compound is its conversion to obtusifoliol, a reaction catalyzed by the enzyme This compound cycloisomerase (CPI) (EC 5.5.1.9).[1] This isomerization involves the opening of the cyclopropane ring of this compound to form a conventional tetracyclic sterol structure.[1]

Mutations in the CPI1 gene in Arabidopsis thaliana lead to an accumulation of this compound and a significant reduction in major phytosterols like sitosterol, campesterol, and stigmasterol. This altered sterol profile is associated with severe developmental defects, underscoring the importance of this compound metabolism.

Influence of this compound on Plant Cell Membrane Properties

While direct quantitative data on the biophysical effects of this compound on plant cell membranes are limited, its structural characteristics as a cyclopropyl sterol suggest a distinct impact on membrane fluidity and permeability compared to planar end-product sterols.

Membrane Fluidity

Membrane fluidity is essential for a variety of cellular processes, including the function of membrane-bound enzymes and receptors. Sterols are known to modulate membrane fluidity in a concentration- and temperature-dependent manner. Generally, sterols decrease fluidity in the liquid-crystalline state and increase it in the gel state. The rigid, planar structure of major phytosterols like sitosterol and stigmasterol allows them to pack efficiently between phospholipid acyl chains, leading to an ordering effect and a decrease in membrane fluidity.

The presence of the cyclopropane ring in this compound introduces a non-planar kink in its structure. This is hypothesized to disrupt the tight packing of phospholipid acyl chains, potentially leading to a localized increase in membrane fluidity or the creation of specific membrane microdomains. However, direct experimental evidence in the form of fluorescence anisotropy or electron spin resonance (ESR) spectroscopy data specifically for this compound is currently lacking in the published literature.

Membrane Permeability

The permeability of the cell membrane to water and small solutes is influenced by its lipid composition. A more ordered and tightly packed membrane generally exhibits lower permeability. Given the potential of this compound to disrupt lipid packing, it is plausible that its accumulation could lead to an increase in membrane permeability. This could have significant physiological consequences, affecting ion homeostasis and the transport of small molecules.

Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that are thought to function as platforms for signaling molecules. The formation and stability of these domains are highly dependent on the structure of the constituent sterols. The unique shape of this compound may influence its partitioning into or exclusion from lipid rafts, thereby altering their composition and function. Further research, including the analysis of detergent-resistant membranes (DRMs) from plants with altered this compound levels, is needed to elucidate its specific role in lipid raft organization.

This compound and Auxin Signaling

Recent evidence has illuminated a previously unknown role for this compound in plant signaling, specifically in the modulation of auxin biosynthesis and response.[2]

Upregulation of Auxin Biosynthesis and Response

Studies on the Arabidopsis cpi1-1 mutant, which accumulates high levels of this compound, have shown a markedly enhanced auxin response in the root tip.[3] This enhanced response is not due to alterations in polar auxin transport but is linked to an upregulation of auxin biosynthesis genes.[2]

Application of this compound to wild-type plants has been demonstrated to upregulate the expression of the auxin-responsive reporter DR5:GUS and several key auxin biosynthesis genes, including TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1).[2][3] In contrast, the major phytosterol, sitosterol, has been shown to repress the expression of these genes.[2] This suggests an antagonistic relationship between the sterol intermediate, this compound, and the final sterol product, sitosterol, in the regulation of auxin homeostasis.

The precise molecular mechanism by which this compound upregulates auxin biosynthesis genes remains to be fully elucidated. It is not yet known if this compound directly interacts with a receptor or other signaling components, or if its effect is an indirect consequence of altered membrane properties.

Quantitative Data

The following table summarizes the quantitative data on this compound accumulation in the Arabidopsis cpi1-1 mutant compared to wild-type plants.

| Plant Line | This compound (µg/g fresh weight) | Sitosterol (µg/g fresh weight) | Reference |

| Wild-Type (Col-0) | 1.0 | 122.3 | [3] |

| cpi1-1 Mutant | 50.3 | 2.5 | [3] |

Table 1: Sterol content in wild-type and cpi1-1 mutant Arabidopsis thaliana.

Experimental Protocols

Quantitative Analysis of GUS Activity

This protocol is used to quantify the effect of this compound on the expression of auxin-responsive genes using a DR5:GUS reporter line.[2][3]

Materials:

-

Arabidopsis thaliana seedlings carrying the DR5:GUS construct.

-

This compound stock solution (in DMSO).

-

GUS extraction buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, and 10 mM β-mercaptoethanol.

-

4-Methylumbelliferyl β-D-glucuronide (MUG) solution (1 mM in extraction buffer).

-

Stop buffer: 0.2 M Na₂CO₃.

-

4-Methylumbelliferone (4-MU) standard solutions.

-

Fluorometer.

Procedure:

-

Grow DR5:GUS seedlings on appropriate sterile media.

-

Treat seedlings with various concentrations of this compound (and a DMSO control) for a specified duration.

-

Harvest and freeze seedlings in liquid nitrogen.

-

Grind frozen tissue to a fine powder.

-

Add GUS extraction buffer and vortex thoroughly.

-

Centrifuge at high speed at 4°C to pellet debris.

-

Transfer the supernatant to a new tube.

-

Pre-warm an aliquot of the protein extract at 37°C.

-

Initiate the reaction by adding pre-warmed MUG solution.

-

Incubate at 37°C. Take aliquots at different time points.

-

Stop the reaction by adding the aliquot to the stop buffer.

-

Measure the fluorescence of the resulting 4-MU using a fluorometer (excitation at 365 nm, emission at 455 nm).[4]

-

Quantify the protein concentration in the initial extract (e.g., using a Bradford assay).

-

Calculate GUS activity as pmol of 4-MU produced per minute per mg of protein.

RNA Extraction and qRT-PCR for Auxin Biosynthesis Genes

This protocol details the steps to measure the expression levels of auxin biosynthesis genes (e.g., TAA1, YUCs) in response to this compound treatment.[5][6]

Materials:

-

Arabidopsis thaliana seedlings.

-

This compound stock solution (in DMSO).

-

Liquid nitrogen.

-

TRIzol reagent or a commercial plant RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Gene-specific primers for target and reference genes.

-

Quantitative real-time PCR system.

Procedure:

-

RNA Extraction:

-

Treat seedlings with this compound as described above.

-

Harvest and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using TRIzol reagent or a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene (e.g., ACTIN or UBIQUITIN).

-

Conclusion and Future Directions

This compound, long considered a mere stepping stone in phytosterol biosynthesis, is emerging as a bioactive molecule with significant influence on plant cell membrane functions and signaling pathways. Its accumulation disrupts the normal sterol profile and has been directly linked to the upregulation of auxin biosynthesis, providing a novel link between sterol metabolism and hormonal regulation of plant development.

Despite these advances, a significant knowledge gap remains concerning the direct biophysical effects of this compound on plant cell membranes. Future research should focus on:

-

Biophysical studies: Incorporating this compound into model lipid bilayers to quantitatively assess its impact on membrane fluidity, permeability, and lipid packing using techniques such as fluorescence spectroscopy, differential scanning calorimetry (DSC), and neutron or X-ray scattering.

-

Lipid raft association: Investigating the partitioning of this compound into detergent-resistant membranes to understand its role in the organization and function of these signaling platforms.

-

Molecular mechanisms of signaling: Elucidating the precise mechanism by which this compound modulates the expression of auxin biosynthesis genes. This includes identifying potential receptors or binding partners of this compound.

A deeper understanding of the biological functions of this compound will not only advance our fundamental knowledge of plant cell biology but may also open new avenues for the development of novel plant growth regulators or herbicides that target sterol biosynthesis and auxin homeostasis.

References

- 1. GUS Staining and GUS Activity Assays [bio-protocol.org]

- 2. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for measuring the auxin-induced changes of m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA-free RNA isolation protocols for Arabidopsis thaliana, including seeds and siliques - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Cycloeucalenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a significant bioactive compound found in various plant species. As a member of the cycloartane family of triterpenes, it is characterized by a cyclopropane ring at the C-9/C-10 position. This structural feature contributes to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molar Mass | 426.72 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and methanol; sparingly soluble in water. |

| Key Structural Features | Cycloartane skeleton with a hydroxyl group at C-3 and a double bond in the side chain. |

Biological Activities of this compound

This compound has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. The following sections detail the available quantitative data for each of these activities.

Antimicrobial Activity

This compound has shown promising activity against a variety of pathogenic microorganisms. A study on Nigerian propolis, from which this compound was isolated, reported its efficacy against several clinical isolates.[1]

Table 1: Antimicrobial Activity of this compound [1]

| Test Organism | Type | MIC (mg/mL) | MBC/MFC (mg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 5 | 5 |

| Streptococcus pyogenes | Gram-positive bacteria | 2.5 | 5 |

| Escherichia coli | Gram-negative bacteria | 5 | 5 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 5 | 5 |

| Candida albicans | Fungus | 2.5 | 5 |

| Aspergillus niger | Fungus | 5 | 5 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against human cancer cell lines. Notably, its effect on neuroblastoma cells has been quantified.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| SH-SY5Y (human neuroblastoma) | MTT | 173.0 ± 5.1 | [2] |

| SH-SY5Y (human neuroblastoma) | Neutral Red | 223.0 ± 6.4 | [2] |

IC₅₀: Half-maximal inhibitory concentration.

Anti-Inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of pure this compound is limited, studies on related cycloartane triterpenoids suggest potential mechanisms. For instance, argentatin B, a cycloartane triterpenoid, has been shown to inhibit COX-2 activity.[3] A study on cycloeucalenone, a closely related compound, indicated strong binding affinities for phospholipase A2 (PLA2) and NF-κB, key players in the inflammatory cascade.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without this compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method (for qualitative assessment)

-

Plate Preparation: A sterile nutrient agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of this compound: A defined volume of the this compound solution at a known concentration is added to each well. A solvent control is also included.

-

Incubation: The plate is incubated under appropriate conditions.

-

Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Adherent cells (e.g., SH-SY5Y) are seeded into a 96-well plate at a suitable density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC₅₀: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Neutral Red Uptake Assay

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with various concentrations of this compound.

-

Incubation: After the treatment period, the medium is replaced with a medium containing neutral red dye. The plate is incubated for 2-3 hours to allow viable cells to incorporate the dye into their lysosomes.

-

Washing and Destaining: The cells are washed to remove excess dye. A destain solution (e.g., a mixture of ethanol and acetic acid) is then added to extract the dye from the cells.

-

Absorbance Measurement: The absorbance of the extracted dye is measured at a wavelength of 540 nm.

-

Calculation of IC₅₀: The IC₅₀ value is calculated based on the dose-dependent reduction in neutral red uptake.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related cycloartane triterpenoids and its observed biological effects, several signaling pathways are likely to be involved.

Potential Anti-Inflammatory Mechanism

The anti-inflammatory effects of triterpenoids are often attributed to their ability to modulate key inflammatory pathways. A plausible mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Potential Anticancer Mechanism: Induction of Apoptosis

Many triterpenoids exert their anticancer effects by inducing apoptosis, or programmed cell death. The cytotoxic activity of this compound against cancer cells may be mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. The intrinsic pathway is a common mechanism for cycloartane triterpenoids.[1][4][5][6][7]

Caption: Postulated induction of apoptosis by this compound via the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation. The available data on its antimicrobial and cytotoxic effects provide a solid foundation for future research. However, to fully realize its therapeutic potential, several areas require more in-depth exploration:

-

Quantitative Anti-inflammatory Studies: There is a pressing need for studies that quantify the anti-inflammatory effects of this compound using in vitro assays such as COX-1/2 and 5-LOX inhibition, as well as measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and nitric oxide inhibition.

-

Mechanism of Action Elucidation: Further research is required to definitively establish the molecular targets and signaling pathways modulated by this compound. Investigating its effects on the NF-κB and MAPK pathways in inflammatory models, and on caspase activation and Bcl-2 family proteins in cancer models, would provide crucial insights.

-

In Vivo Studies: The promising in vitro activities of this compound need to be validated in relevant animal models of infection, cancer, and inflammation to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency and selectivity for specific therapeutic targets.

References

- 1. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, anti-inflammatory activity and modeling studies of cycloartane-type terpenes derivatives isolated from Parthenium argentatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloartane triterpenoid from Euphorbia macrostegia modulates ER stress signaling pathways to induce apoptosis in MDA-MB231 and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. A novel cycloartane triterpenoid from Cimicifuga induces apoptotic and autophagic cell death in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloeucalenol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a significant natural product found in a variety of plant species. As an intermediate in phytosterol biosynthesis, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented. Furthermore, this document explores its potential mechanism of action, drawing parallels with structurally related compounds, particularly concerning the inhibition of the NF-κB signaling pathway in the context of prostate cancer. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and related natural products.

Chemical Identity and Properties

This compound is a well-characterized natural compound with distinct chemical identifiers and properties. A summary of this information is provided in the tables below for easy reference.

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 469-39-6 | [1][2][3][4][5] |

| IUPAC Name | (3β,4α,5α,9β)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | [1] |

| InChI | InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1 | [1] |

| InChIKey | HUNLTIZKNQDZEI-PGFZVWMDSA-N | [1] |

| SMILES | C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC--INVALID-LINK----INVALID-LINK--CCC(=C)C(C)C)C | [1] |

| ChEBI ID | CHEBI:16653 | [1] |

| PubChem CID | 101690 | [2] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C30H50O | [3] |

| Molecular Weight | 426.72 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 138-140 °C | |

| Boiling Point | 508.0 ± 19.0 °C (Predicted) | [6] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [6] |

Biological Activities and Potential Therapeutic Applications

This compound has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against human neuroblastoma (SH-SY5Y) cells. In these studies, this compound exhibited low toxicity. The half-maximal inhibitory concentration (IC50) values obtained from these assays are summarized below.

| Assay Type | Cell Line | IC50 (µM) | Reference(s) |

| MTT Assay | SH-SY5Y | 173.0 ± 5.1 | |

| Neutral Red Assay | SH-SY5Y | 223.0 ± 6.4 |

Anti-inflammatory and Anti-cancer Potential

While direct evidence for this compound is still emerging, studies on structurally related cycloartane-type triterpenoids provide strong indications of its potential anti-inflammatory and anti-cancer properties. It has been suggested that this compound may inhibit enzymes such as diacylglycerol acyltransferase and phosphatidylcholine-specific phospholipase C, which are involved in inflammatory pathways.

Furthermore, research on cycloartane sapogenol derivatives, which share the core structure of this compound, has demonstrated significant inhibitory activity against the NF-κB signaling pathway in LNCaP prostate cancer cells. This inhibition of NF-κB activation leads to the suppression of cancer cell proliferation, suggesting a promising avenue for the development of novel chemopreventive and therapeutic agents for prostate cancer.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for assessing its cytotoxic activity.

Isolation of this compound from Boophone disticha

This protocol is adapted from a published method for the successful isolation of this compound.

3.1.1. Materials and Reagents

-

Dried bulbs of Boophone disticha

-

Ethyl acetate

-

n-Hexane

-

Silica gel (for column chromatography)

-

TLC plates (silica gel 60 F254)

-

Solvents for TLC development (e.g., n-hexane:ethyl acetate mixtures)

-

Preparative TLC plates

3.1.2. Extraction and Fractionation

-

Macerate the dried and powdered bulbs of Boophone disticha with ethyl acetate at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude ethyl acetate extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine fractions showing similar TLC profiles.

3.1.3. Purification

-

Subject the fractions containing this compound to further purification using preparative TLC.

-

Develop the preparative TLC plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).

-

Concentrate the eluate to yield purified this compound.

Cytotoxicity Assessment using MTT Assay

This is a general protocol for determining the cytotoxicity of this compound against a chosen cell line, such as SH-SY5Y.

3.2.1. Materials and Reagents

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

3.2.2. Procedure

-

Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway Analysis

Based on studies of structurally related cycloartane triterpenoids, a potential mechanism of action for this compound in prostate cancer involves the inhibition of the NF-κB signaling pathway.

Proposed NF-κB Inhibition Pathway

The following diagram illustrates the proposed mechanism by which cycloartane-type triterpenoids, and potentially this compound, may inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.

Caption: Proposed inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.

Conclusion

This compound presents itself as a promising natural product with potential therapeutic applications. Its low cytotoxicity, coupled with the anti-inflammatory and anti-cancer activities suggested by structurally related compounds, warrants further investigation. The detailed protocols provided in this guide for its isolation and bioactivity assessment offer a solid foundation for future research. The potential modulation of the NF-κB signaling pathway by this compound, particularly in the context of prostate cancer, highlights a key area for future studies. Elucidating the precise molecular mechanisms of this compound will be crucial in unlocking its full therapeutic potential and advancing its development as a novel drug candidate.

References

- 1. Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Antiproliferative effect of cycloartane-type triterpenoid from myrrh against human prostate cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Weight of Cycloeucalenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the determination of the molecular weight of cycloeucalenol, a triterpenoid of significant interest in natural product chemistry and drug discovery. This document outlines the theoretical calculation based on its chemical formula and details the experimental protocols for its empirical determination, with a focus on mass spectrometry techniques.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physicochemical property, crucial for its identification, characterization, and subsequent development. The table below summarizes the elemental composition and calculated molecular weight of this compound.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 30 | 12.011 | 360.33 |

| Hydrogen | H | 50 | 1.008 | 50.40 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 426.729 |

Note: The standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the isotopic composition of the elements.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocols for Molecular Weight Determination

The empirical determination of the molecular weight of natural products like this compound is predominantly achieved through mass spectrometry (MS).[12] This technique provides high accuracy and sensitivity, making it an indispensable tool in chemical analysis.[12][13][14] Various MS-based methods can be employed, often coupled with chromatographic separation techniques to analyze complex mixtures.[15][16][17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like triterpenoids, a derivatization step is often necessary to increase their volatility.

Methodology:

-

Sample Preparation and Derivatization:

-

A purified sample of this compound is dissolved in an appropriate organic solvent (e.g., dichloromethane, hexane).

-

To enhance volatility, the hydroxyl group of this compound is typically derivatized, for example, through methylation or silylation. Methylation can be achieved by reacting the sample with a methylating agent like diazomethane or trimethylsilyldiazomethane.

-

-

Gas Chromatography (GC) Separation:

-

The derivatized sample is injected into the GC system.

-

The sample is vaporized and carried by an inert carrier gas (e.g., helium, nitrogen) through a capillary column.

-

The column is housed in an oven with a programmed temperature gradient to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry (MS) Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common ionization technique in GC-MS. The molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak ([M]+) in the mass spectrum corresponds to the molecular weight of the derivatized compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for triterpenoids without the need for derivatization.[16]

Methodology:

-

Sample Preparation:

-

A purified sample of this compound is dissolved in a solvent compatible with the mobile phase used for liquid chromatography (e.g., methanol, acetonitrile).

-

-

Liquid Chromatography (LC) Separation:

-

The sample solution is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

The sample is transported by a liquid mobile phase through a packed column (the stationary phase).

-

Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization: Soft ionization techniques are typically employed in LC-MS to minimize fragmentation and preserve the molecular ion. Common techniques include:

-

Electrospray Ionization (ESI): A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules ([M+H]+) or sodiated adducts ([M+Na]+).[16]

-

Atmospheric Pressure Chemical Ionization (APCI): The eluent is nebulized into a heated tube where a corona discharge creates reactant ions from the solvent vapor. These reactant ions then ionize the analyte molecules. APCI is suitable for less polar molecules.[19]

-

-

Mass Analysis and Detection: Similar to GC-MS, the ions are separated by a mass analyzer and detected to generate a mass spectrum. The peak corresponding to the protonated molecule or other adducts allows for the determination of the molecular weight.

-

Tandem Mass Spectrometry (MS/MS)

For enhanced structural elucidation and confirmation of molecular weight, tandem mass spectrometry (MS/MS) can be employed.[20]

Methodology:

-

First Stage of Mass Analysis (MS1): The molecular ion of interest (e.g., [M+H]+) is selected by the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected ions are fragmented by collision with an inert gas (e.g., argon, nitrogen) in a collision cell.

-

Second Stage of Mass Analysis (MS2): The resulting fragment ions are analyzed by a second mass analyzer, producing an MS/MS spectrum. This fragmentation pattern provides valuable structural information and confirms the identity of the parent ion.

Visualized Workflow

The following diagram illustrates the general workflow for determining the molecular weight of this compound using mass spectrometry.

Caption: Workflow for Molecular Weight Determination of this compound.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indusextracts.com [indusextracts.com]

- 17. pure.uva.nl [pure.uva.nl]

- 18. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.uva.nl [pure.uva.nl]

- 20. mdpi.com [mdpi.com]

The Pivotal Role of Cycloeucalenol in Phytosterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, serves as a critical intermediate in the intricate web of phytosterol biosynthesis in plants. Positioned at a key metabolic juncture, it is the substrate for the enzyme this compound cycloisomerase (EC 5.5.1.9), which catalyzes the opening of its characteristic cyclopropane ring. This step is a crucial gateway, channeling the flow of metabolites from the initial cycloartenol-derived pathway toward the synthesis of essential membrane sterols and brassinosteroid hormones. Recent research has also unveiled a fascinating signaling role for this compound, linking sterol metabolism to the regulation of auxin biosynthesis and homeostasis, thereby influencing plant growth and development. This technical guide provides an in-depth exploration of the multifaceted role of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic and signaling pathways involved.

Introduction

Phytosterols are a diverse group of steroid alcohols that are integral components of plant cell membranes, where they modulate membrane fluidity and permeability. Beyond their structural role, they are precursors to a range of bioactive molecules, including brassinosteroid hormones. The biosynthesis of phytosterols in plants follows a more complex route than that of cholesterol in animals, commencing with the cyclization of 2,3-oxidosqualene to cycloartenol, rather than lanosterol.

This compound emerges as a key downstream metabolite of cycloartenol. Its metabolism is a focal point of regulation and a potential target for modulating plant growth and development. This guide will delve into the core aspects of this compound's function, providing a comprehensive resource for researchers in the field.

Data Presentation

Quantitative Analysis of Sterol Composition

The metabolic significance of this compound is starkly illustrated by the analysis of sterol profiles in wild-type versus mutant plants. The Arabidopsis thaliana mutant cpi1-1, which has a defective this compound CYCLOISOMERASE 1 gene, accumulates high levels of this compound and exhibits a dramatic reduction in downstream phytosterols.

| Sterol | Wild-Type (μg/g FW) | cpi1-1 Mutant (μg/g FW) | Fold Change in cpi1-1 |

| This compound | 1.0 | 50.3 | +50.3 |

| Sitosterol | 122.3 | 2.5 | -48.9 |

| Campesterol | 22.4 | Undetectable | - |

| Stigmasterol | 10.3 | Undetectable | - |

| Total Sterols | 190.0 | 285.0 | +1.5 |

Data sourced from studies on Arabidopsis thaliana seedlings.[1]

Enzyme Kinetics of this compound Cycloisomerase

Detailed kinetic parameters for this compound cycloisomerase (EC 5.5.1.9) are not extensively reported in the literature. However, studies on the substrate specificity of the enzyme have revealed key structural requirements for its activity. The enzyme specifically recognizes the 4α-methyl-9β-19-cyclosterol structure of this compound and is inactive on substrates with a 4β-methyl group. The presence of a 3β-hydroxyl group is also critical for substrate binding.

Further research is required to determine the precise Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the conversion of this compound to obtusifoliol.

Experimental Protocols

Extraction and Analysis of Phytosterols by GC-MS

This protocol outlines a general method for the extraction, saponification, derivatization, and analysis of phytosterols from plant tissues.

1. Tissue Homogenization and Extraction:

- Harvest and freeze-dry plant tissue.

- Grind the tissue to a fine powder.

- Extract the lipids using a 2:1 (v/v) mixture of chloroform:methanol.

- Vortex thoroughly and centrifuge to pellet the solid material.

- Collect the supernatant containing the lipid extract.

2. Saponification:

- Evaporate the solvent from the lipid extract under a stream of nitrogen.

- Resuspend the lipid residue in 1 M KOH in 90% ethanol.

- Incubate at 80°C for 1 hour to hydrolyze sterol esters.

- Allow the mixture to cool to room temperature.

3. Extraction of Unsaponifiable Lipids:

- Partition the saponified mixture against n-hexane.

- Vortex and centrifuge to separate the phases.

- Collect the upper hexane phase containing the unsaponifiable lipids (including free sterols).

- Repeat the extraction twice more and pool the hexane fractions.

4. Derivatization:

- Evaporate the hexane under nitrogen.

- Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.

- Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

5. GC-MS Analysis:

- Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Column: A non-polar capillary column, such as a DB-5MS or HP-5MS.

- Injector Temperature: 250°C.

- Oven Program: Start at 150°C, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

- Carrier Gas: Helium.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 50 to 600.

- Identify and quantify sterols based on their retention times and mass spectra compared to authentic standards.

In Vitro Assay for this compound Cycloisomerase Activity

This protocol provides a framework for assaying the activity of this compound cycloisomerase in vitro, typically using a microsomal fraction from plant tissues.

1. Preparation of Microsomal Fraction:

- Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 10 mM β-mercaptoethanol, and 0.5 M sucrose).

- Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes to remove cell debris.

- Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.

- Resuspend the microsomal pellet in a suitable assay buffer.

2. Enzyme Assay:

- Prepare a reaction mixture containing the microsomal fraction, a source of this compound (e.g., radiolabeled [14C]this compound or unlabeled this compound), and any necessary cofactors (the reaction does not typically require cofactors).

- Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

- Stop the reaction by adding a strong base (e.g., 10 M KOH in methanol) for saponification.

3. Product Extraction and Analysis:

- Extract the sterols from the reaction mixture with n-hexane as described in the previous protocol.

- Analyze the extracted sterols by thin-layer chromatography (TLC) or GC-MS to separate and quantify the product, obtusifoliol.

- If using a radiolabeled substrate, the product can be quantified by scintillation counting of the corresponding TLC spot.

Mandatory Visualization

Phytosterol Biosynthetic Pathway

Caption: The central role of this compound in the phytosterol biosynthetic pathway.

This compound-Mediated Regulation of Auxin Biosynthesis

Caption: Antagonistic regulation of auxin biosynthesis by this compound and sitosterol.

Experimental Workflow for Sterol Analysis

References

The Discovery and History of Cycloeucalenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, holds a significant position in the landscape of natural product chemistry and phytosterol biosynthesis. First isolated in 1956 from Eucalyptus microcorys, its unique cycloartane skeleton, featuring a cyclopropane ring, has intrigued chemists and biochemists for decades. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound. It further delves into its known biological activities and the signaling pathways it modulates, presenting quantitative data in a structured format for ease of comparison. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Discovery and Historical Perspective

The journey of this compound began in the mid-20th century with the pioneering work of J. S. G. Cox, F. E. King, and T. J. King. Their research on the chemical constituents of hardwoods led to the first isolation of this novel triterpene.

1.1. First Isolation from Eucalyptus microcorys

In 1956 , in a paper titled "The chemistry of extractives from hardwoods. Part XXVI. Experiments on this compound, a new triterpene from Eucalyptus microcorys", King and his colleagues detailed the discovery of this compound[1]. The compound was isolated from the non-saponifiable fraction of the methanolic extract of the wood of Eucalyptus microcorys.

1.2. Elucidation of the Chemical Structure

Following its initial discovery, the same research group embarked on determining the intricate structure of this new natural product. In their 1959 publication, "The structure of this compound", they proposed its complete chemical structure[2]. Through a series of chemical degradation studies and spectroscopic analyses available at the time, they established it as a tetracyclic triterpenoid belonging to the cycloartane group, characterized by a 9β,19-cyclopropane ring.

1.3. Subsequent Isolations and Natural Occurrence

Since its initial discovery, this compound has been identified in a variety of other plant species, highlighting its widespread presence in the plant kingdom. Notably, it has been isolated from:

-

Boophone disticha [3]

-

Musa acuminata (banana)

-

Tinospora crispa

-

Artocarpus integer [4]

-

Trichosanthes tricuspidata [4]

Its presence across diverse plant families underscores its fundamental role in plant biochemistry.